![molecular formula C23H17BrN2O3 B236233 N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the endocannabinoid system and its effects on the body.
Mecanismo De Acción
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide works by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates the receptors, leading to a variety of physiological and biochemical effects. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. These effects include changes in heart rate and blood pressure, as well as alterations in body temperature and metabolism. Additionally, this compound has been shown to have effects on the immune system, including the modulation of cytokine production and the regulation of immune cell activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide in lab experiments is its high affinity for cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system. Additionally, this compound is relatively easy to obtain and can be synthesized in large quantities for use in experiments. However, there are also limitations to using this compound in lab experiments, including the potential for toxicity and the risk of addiction and withdrawal in animal models.
Direcciones Futuras
There are many potential future directions for research involving N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency. Additionally, there is a need for further research into the effects of this compound on the brain and its potential therapeutic applications in the treatment of neurological disorders. Finally, there is a need for continued research into the safety and toxicity of this compound, particularly in animal models.
Métodos De Síntesis
The synthesis of N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide involves several steps, including the reaction of 4-methylphenylacetonitrile with 5-bromo-1-naphthoic acid to form an intermediate product. This intermediate is then reacted with furfurylamine to produce the final product, this compound. The synthesis process is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce the compound.
Aplicaciones Científicas De Investigación
N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide has been used in a variety of scientific research applications, including studies of the endocannabinoid system and its effects on the body. This compound has been shown to have a high affinity for cannabinoid receptors, making it a valuable tool for studying the effects of cannabinoids on the body. Additionally, this compound has been used in studies of addiction and withdrawal, as well as in studies of the effects of cannabinoids on the brain.
Propiedades
Fórmula molecular |
C23H17BrN2O3 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
N-[3-[(5-bromonaphthalene-1-carbonyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H17BrN2O3/c1-14-10-11-15(25-23(28)21-9-4-12-29-21)13-20(14)26-22(27)18-7-2-6-17-16(18)5-3-8-19(17)24/h2-13H,1H3,(H,25,28)(H,26,27) |
Clave InChI |
VSEYKNIEAONOAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC4=C3C=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
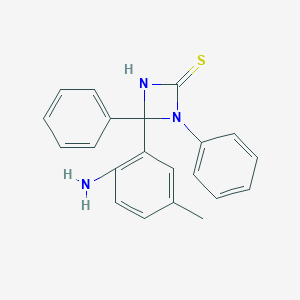

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
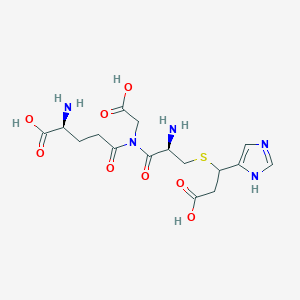
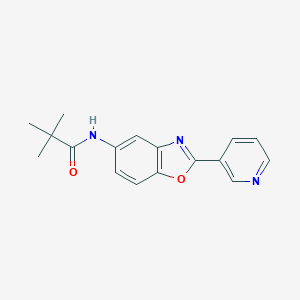
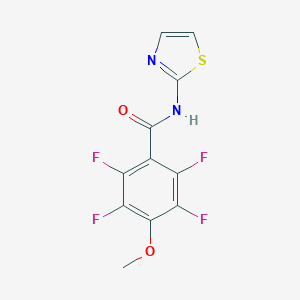

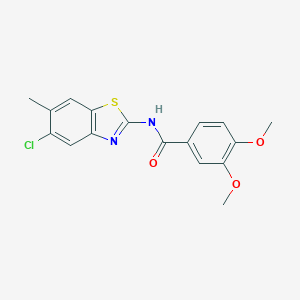
![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)